molecular formula C16H15N5O2 B12175501 N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]pyridine-4-carboxamide

N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]pyridine-4-carboxamide

Cat. No.: B12175501
M. Wt: 309.32 g/mol
InChI Key: CVVPUEJSQVVPBY-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]pyridine-4-carboxamide: is a complex organic compound belonging to the class of pyridopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridopyrimidine core, which is a fused heterocyclic system combining pyridine and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridopyrimidine derivatives, including N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]pyridine-4-carboxamide, typically involves multi-step reactions. One common method is the Gould-Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . This reaction is particularly useful for pyrimidines with electron-donating substituents at position 4.

Another method involves the heating of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions with sodium methoxide in butanol. This process transforms the acetyl methyl group and the amide carbonyl moiety into pyridopyrimidine derivatives .

Industrial Production Methods

Industrial production of such compounds often involves optimizing these synthetic routes for large-scale operations. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the pyridine or pyrimidine rings.

Scientific Research Applications

N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]pyridine-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]pyridine-4-carboxamide stands out due to its specific structural features that confer unique biological activities.

Properties

Molecular Formula

C16H15N5O2

Molecular Weight

309.32 g/mol

IUPAC Name

N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)ethyl]pyridine-4-carboxamide

InChI

InChI=1S/C16H15N5O2/c1-11-20-14-13(3-2-6-18-14)16(23)21(11)10-9-19-15(22)12-4-7-17-8-5-12/h2-8H,9-10H2,1H3,(H,19,22)

InChI Key

CVVPUEJSQVVPBY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1CCNC(=O)C3=CC=NC=C3

Origin of Product

United States

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